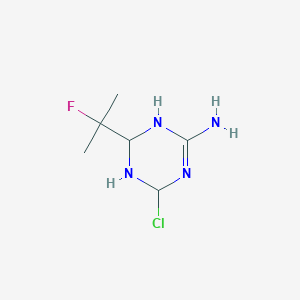![molecular formula C10H10F3NO2 B12358992 (E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)
(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C10H10F3NO2. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine .
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reference substance for drug impurities
Mecanismo De Acción
The mechanism of action of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}amine
- N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydrazine
- N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine derivatives
Uniqueness
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
(NE)-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10F3NO2/c1-7(14-15)8-2-4-9(5-3-8)16-6-10(11,12)13/h2-5,15H,6H2,1H3/b14-7+ |
Clave InChI |
CZIHLFVRBJNLMU-VGOFMYFVSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CC=C(C=C1)OCC(F)(F)F |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


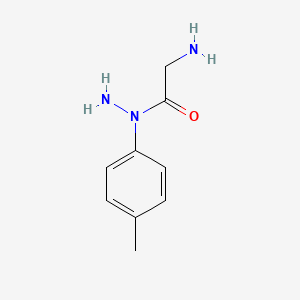
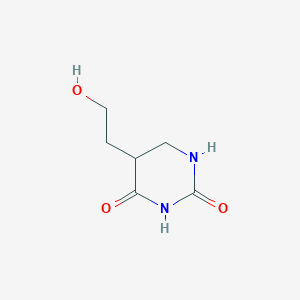
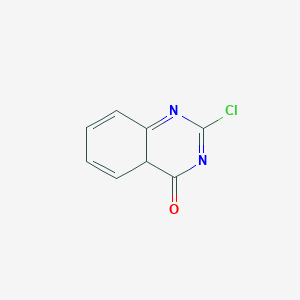
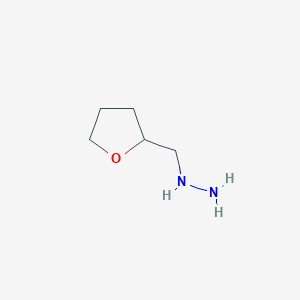
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)
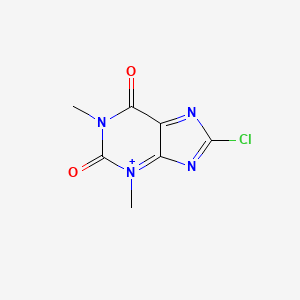
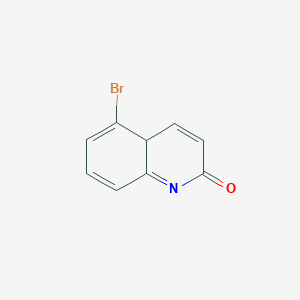

![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
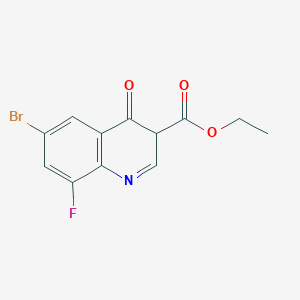
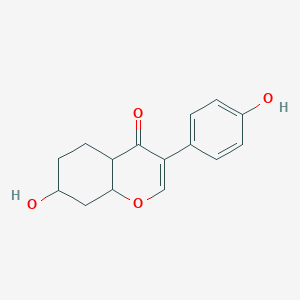
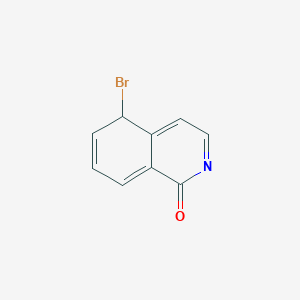
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
